![molecular formula C17H16ClNO6 B5218980 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5218980.png)
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde, also known as CNPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CNPPB is a potent blocker of the volume-regulated anion channel (VRAC), which plays a crucial role in cellular homeostasis and has been implicated in various physiological and pathological processes. In
作用机制
The mechanism of action of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde involves its binding to the VRAC channel pore, which prevents the flow of anions through the channel. This inhibition leads to the accumulation of intracellular chloride and a decrease in cell volume. The reduction in cell volume can trigger various cellular responses, including the activation of signaling pathways and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde are primarily related to its inhibition of VRAC activity. In cancer cells, 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has been used to study the role of VRAC in synaptic transmission and neuronal excitability. In immune cells, 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has been used to investigate the role of VRAC in T-cell activation and cytokine secretion.
实验室实验的优点和局限性
One of the main advantages of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde for lab experiments is its potent and selective inhibition of VRAC activity. This specificity allows researchers to study the role of VRAC in various cellular processes without affecting other ion channels. However, 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the concentration and duration of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde exposure to minimize these effects.
未来方向
There are several future directions for research involving 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde. One area of interest is the development of more potent and selective VRAC inhibitors. These inhibitors could be used to study the role of VRAC in various cellular processes and to develop potential therapeutic strategies for diseases associated with VRAC dysfunction. Another area of interest is the investigation of the role of VRAC in cancer metastasis. Recent studies have suggested that VRAC plays a critical role in cancer cell migration and invasion, and VRAC inhibitors such as 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde could be used to develop new therapies for metastatic cancer.
合成方法
The synthesis of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde involves several steps, starting with the reaction of 3-methoxybenzaldehyde with 3-chloro-1,2-propanediol to form 4-[3-(3-methoxybenzaldehyde)propoxy] -3-chloro-1,2-propanediol. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-chloro-1,2-propanediol. Finally, the chloro group is replaced with an aldehyde group using sodium borohydride and acetic acid to produce 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde.
科学研究应用
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has been used extensively in scientific research as a VRAC blocker. VRAC is a ubiquitously expressed channel that plays a critical role in the regulation of cell volume, cell proliferation, and apoptosis. VRAC has been implicated in various physiological and pathological processes, including cancer, inflammation, and ischemia. 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has been shown to inhibit VRAC activity in a variety of cell types, including cancer cells, neurons, and immune cells. This inhibition has been used to study the role of VRAC in various cellular processes and to develop potential therapeutic strategies for diseases associated with VRAC dysfunction.
属性
IUPAC Name |
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO6/c1-23-17-9-12(11-20)3-5-16(17)25-8-2-7-24-15-6-4-13(19(21)22)10-14(15)18/h3-6,9-11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMODADNEIDKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6441777 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

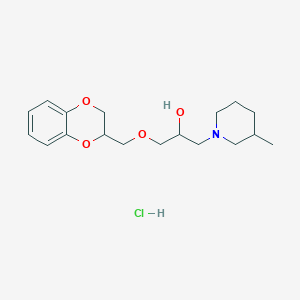
![1-(7-methoxy-1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5218899.png)
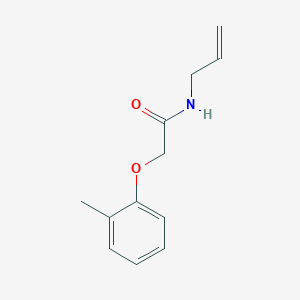
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5218932.png)
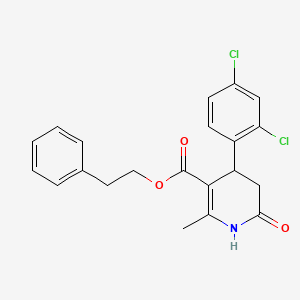
![6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5218936.png)
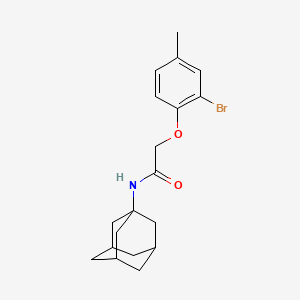
![1-(2-furylmethyl)-5,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5218946.png)

![methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5218959.png)
![4-tert-butyl-N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5218964.png)
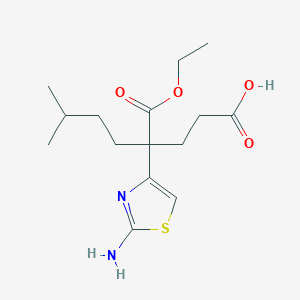
![N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5218992.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoate](/img/structure/B5219002.png)